molecular formula C15H13BrClNO2 B3549830 3-bromo-N-(3-chlorophenyl)-4-ethoxybenzamide

3-bromo-N-(3-chlorophenyl)-4-ethoxybenzamide

Cat. No. B3549830
M. Wt: 354.62 g/mol
InChI Key: CKWDXLXJZUNENX-UHFFFAOYSA-N
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Description

The compound “3-bromo-N-(3-chlorophenyl)-4-ethoxybenzamide” is likely to be an organic compound consisting of a benzamide core with bromo, chloro, and ethoxy substituents. Benzamides are a class of compounds containing a carboxamido (CONH2) functional group attached to a benzene ring .


Molecular Structure Analysis

The molecular structure of this compound would consist of a benzene ring core, with the various substituents (bromo, chloro, and ethoxy) attached at the 3rd and 4th positions of the ring. The exact structure would need to be confirmed with spectroscopic analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can include its melting point, boiling point, solubility, and reactivity. These properties are typically determined experimentally, and without specific data for this compound, it’s not possible to provide a detailed analysis .

Safety and Hazards

The safety and hazards of a compound depend on its specific physical and chemical properties, as well as how it is used or handled. Without specific data, it’s not possible to provide detailed safety and hazard information .

properties

IUPAC Name

3-bromo-N-(3-chlorophenyl)-4-ethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrClNO2/c1-2-20-14-7-6-10(8-13(14)16)15(19)18-12-5-3-4-11(17)9-12/h3-9H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKWDXLXJZUNENX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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